2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol
Description
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol is a substituted ethanolamine derivative featuring a benzyl group with bromo and ethoxy substituents at the 3- and 4-positions, respectively.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(3-bromo-4-ethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-11-4-3-9(7-10(11)12)8-13-5-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI Key |
PVRLEPZDIKSJLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCO)Br |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol with Analogs
*Inferred based on structural analogs.
Key Observations :
- Bulkiness: The ethoxy group in the target compound introduces greater steric hindrance than methoxy () or amino groups (), which may reduce solubility in polar solvents .
Physicochemical Properties
Molecular Weight and Polarity :
Thermodynamic Properties :
- Ethanolamine derivatives generally exhibit moderate vaporization enthalpies. For example, 2-(benzyl-amino)ethanol has a vaporization enthalpy of ~75 kJ/mol (). The target compound’s larger substituents likely reduce volatility.
Tyrosinase Inhibition :
- Tyrosol analogs (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol in ) show tyrosinase inhibition rates of ~40–60%. The bromo and ethoxy groups in the target compound may alter inhibitory potency due to steric and electronic effects.
Topoisomerase Inhibition :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

